molecular formula C8H12N2 B13060668 (3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile

(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile

Cat. No.: B13060668
M. Wt: 136.19 g/mol
InChI Key: YVJNNEITXBTHSZ-GCJDJSOWSA-N
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Description

(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile typically involves the construction of the pyrrole ring through cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction, which has been widely used for the synthesis of five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts under mild conditions, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve mild temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carbonitrile

InChI

InChI=1S/C8H12N2/c9-4-8-7-3-1-2-6(7)5-10-8/h6-8,10H,1-3,5H2/t6-,7-,8?/m1/s1

InChI Key

YVJNNEITXBTHSZ-GCJDJSOWSA-N

Isomeric SMILES

C1C[C@@H]2CNC([C@@H]2C1)C#N

Canonical SMILES

C1CC2CNC(C2C1)C#N

Origin of Product

United States

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